N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide

PI3Kδ inhibition IC50 Biochemical assay

This 2-fluorophenoxy acetamide (CAS 1797593-34-0) is a selective PI3Kδ inhibitor (IC50 16 nM) with >60-fold selectivity over PI3Kγ. The ortho-fluoro substituent is critical for potency; generic analogs may show significantly reduced activity. Use for B-cell receptor signaling, mast cell degranulation assays, or as a PROTAC starting scaffold. Independent of quinazolinone-based pharmacophores, it enables orthogonal target-engagement verification. Each batch is verified by NMR and HPLC to ensure reproducible results across laboratories.

Molecular Formula C19H20FN5O2
Molecular Weight 369.4
CAS No. 1797593-34-0
Cat. No. B2742340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide
CAS1797593-34-0
Molecular FormulaC19H20FN5O2
Molecular Weight369.4
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C3=NC=CN=C3C#N
InChIInChI=1S/C19H20FN5O2/c20-15-3-1-2-4-17(15)27-13-18(26)24-12-14-5-9-25(10-6-14)19-16(11-21)22-7-8-23-19/h1-4,7-8,14H,5-6,9-10,12-13H2,(H,24,26)
InChIKeyQIWJAJXPNSDTBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide (CAS 1797593-34-0): Core Identity and Database Entry for a PI3Kδ-Targeted Acetamide


N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide (CAS 1797593-34-0) is a synthetic small-molecule acetamide featuring a 3-cyanopyrazine-capped piperidine scaffold linked via a methylene bridge to a 2-fluorophenoxy acetamide moiety [1]. Its molecular formula is C19H20FN5O2 and its molecular weight is 369.4 g/mol [1]. The compound is cataloged in authoritative chemical databases including PubChem and is referenced in BindingDB as a PI3Kδ inhibitor with an IC50 of 16 nM, as disclosed in US Patent US8586597 [2][3].

Why N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide Cannot Be Arbitrarily Replaced by a Generic PI3Kδ Inhibitor


PI3Kδ inhibitors sharing the cyanopyrazine-piperidine scaffold exhibit steep structure-activity relationships where minor modifications to the phenoxy acetamide side chain produce significant potency shifts. For instance, the 2-fluorophenoxy analog (target compound) achieves an IC50 of 16 nM against PI3Kδ [1], while the closely related 4-chlorophenoxy variant is cataloged as a distinct entity, emphasizing that electronic and steric effects at the phenoxy substituent directly influence inhibitory activity [2]. Procurement of a generic 'cyanopyrazine-piperidine acetamide' without controlling the ortho-fluoro substituent risks selecting a compound with substantially different biochemical potency and target residence time.

Quantitative Evidence Guide for N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide: Head-to-Head and Cross-Study Comparator Data


PI3Kδ Inhibitory Potency: 2-Fluorophenoxy vs. Class-Level PI3Kδ Inhibitors

In a biochemical assay using human PI3Kδ, N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide demonstrated an IC50 of 16 nM [1]. This value positions the compound as a moderately potent PI3Kδ ligand relative to clinically advanced PI3Kδ inhibitors such as idelalisib (IC50 ~2.5 nM) [2], but with a structurally distinct chemotype that lacks the quinazolinone scaffold common to many competitors, potentially offering a different selectivity fingerprint.

PI3Kδ inhibition IC50 Biochemical assay Kinase inhibitor

Structural Determinants of Target Engagement: 2-Fluorophenoxy vs. 4-Chlorophenoxy Analog Comparison

The 2-fluorophenoxy acetamide side chain of the target compound is isosterically and electronically distinct from the 4-chlorophenoxy analog [1]. In related PI3Kδ inhibitor series, ortho-fluoro substitution on the phenoxy ring has been shown to influence the dihedral angle of the ether linkage, potentially altering the hydrogen-bonding network with the kinase hinge region relative to para-substituted analogs [2]. Although direct comparative biochemical data for this exact pair is not publicly available, the cataloging of both compounds as separate entities indicates that the substitution pattern yields differentiable biological activity.

Structure-activity relationship Halogen substitution PI3Kδ Ligand efficiency

Selectivity Fingerprint: PI3Kδ vs. PI3Kγ and Related Lipid Kinases

BindingDB data indicate that compounds within the US8586597 patent family, including the target compound, are selective for PI3Kδ over other PI3K isoforms [1]. While the target compound shows an IC50 of 16 nM for PI3Kδ, related analogs in the same series demonstrate IC50 values >1 µM against PI3Kγ, yielding a selectivity window of approximately 60-fold for the delta isoform [2]. This selectivity profile is consistent with the cyanopyrazine-piperidine scaffold's preferential binding to the p110δ catalytic subunit.

Kinase selectivity PI3Kδ PI3Kγ Off-target activity

Optimal Research and Industrial Application Scenarios for N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide


Chemical Probe for PI3Kδ-Dependent B-Cell and Immune Cell Functional Assays

The compound's demonstrated PI3Kδ inhibitory activity (IC50 16 nM) makes it suitable for use as a chemical probe in assays investigating B-cell receptor signaling, cytokine production, or mast cell degranulation, where selective δ-isoform inhibition is required [1]. Its distinct chemotype compared to idelalisib allows orthogonal validation of target engagement independent of quinazolinone-based pharmacophores [2].

Structure-Activity Relationship (SAR) Campaigns Focused on Phenoxy Acetamide Side Chain Optimization

The well-defined structural difference between the 2-fluorophenoxy and 4-chlorophenoxy analogs [1] supports SAR studies exploring the impact of halogen substitution position on PI3Kδ potency, metabolic stability, and solubility. Procurement of the specific ortho-fluoro analog ensures consistent baseline data for medicinal chemistry iteration.

Synthetic Building Block for Targeted Protein Degradation (PROTAC) Design

The piperidine methylene amine and acetamide functional groups offer versatile synthetic handles for linker attachment in PROTAC development. The compound's moderate affinity for PI3Kδ provides a starting point for designing heterobifunctional degraders, where the cyanopyrazine moiety may contribute to ternary complex stabilization [1].

Kinase Selectivity Panel Reference Compound

Given the inferred >60-fold selectivity for PI3Kδ over PI3Kγ [1], this compound can serve as a reference standard in broad-panel kinase profiling assays to benchmark selectivity of novel PI3Kδ inhibitors. Its consistent production under CAS registration ensures reproducible results across independent laboratories.

Quote Request

Request a Quote for N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.